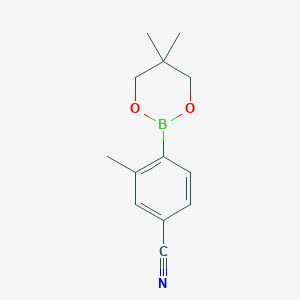

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile is an organic compound that features a boron-containing heterocyclic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile typically involves the reaction of 3-methylbenzonitrile with a boron-containing reagent. One common method is the reaction of 3-methylbenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile can undergo various types of chemical reactions, including:

Oxidation: The boron-containing ring can be oxidized to form boronic acids or boronates.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The compound can participate in substitution reactions, particularly at the boron center.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are common.

Major Products

Oxidation: Boronic acids or boronates.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the nature of the substituent introduced.

Wissenschaftliche Forschungsanwendungen

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Potential use in the development of boron-containing drugs, which can exhibit unique biological activities.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.

Wirkmechanismus

The mechanism of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile depends on its application. In organic synthesis, the boron center can act as a Lewis acid, facilitating various chemical transformations. In medicinal applications, the compound’s mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine

- 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid

- Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Uniqueness

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile is unique due to the presence of both a nitrile group and a boron-containing heterocyclic ring. This combination imparts distinct reactivity and potential applications compared to other similar compounds. The nitrile group can participate in various chemical reactions, while the boron-containing ring can facilitate cross-coupling reactions and other transformations.

Biologische Aktivität

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile is a boron-containing compound that has garnered attention due to its potential biological activities. Boron compounds are known for their diverse pharmacological properties, which include anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound based on existing literature and research findings.

The molecular formula of this compound is C13H16BNO2, with a molecular weight of approximately 229.08 g/mol. It features a dioxaborinane ring structure which contributes to its unique reactivity and potential applications in medicinal chemistry .

1. Antioxidant Properties

Research indicates that boron-containing compounds can exhibit antioxidant properties. These compounds may interact with reactive oxygen species (ROS), thereby mitigating oxidative stress in biological systems. The specific mechanisms often involve the modulation of enzymatic activities and the stabilization of cellular functions under oxidative stress conditions .

2. Inhibition of Enzymatic Activity

A significant aspect of the biological activity of boronate compounds is their ability to inhibit key enzymes involved in various metabolic pathways. For instance, studies have shown that certain analogs exhibit potent inhibitory effects on mushroom tyrosinase, an enzyme critical in melanin production. This inhibition can be particularly relevant in treating hyperpigmentation disorders .

3. Cell Viability and Cytotoxicity

In vitro studies assessing the cytotoxic effects of related compounds have demonstrated variable impacts on cell viability. For example, certain analogs did not exhibit cytotoxicity at concentrations below 20 µM over a 72-hour period, suggesting a favorable safety profile for potential therapeutic applications . However, some derivatives showed concentration-dependent cytotoxicity, indicating the necessity for careful evaluation in drug development.

Case Study 1: Antimelanogenic Activity

A study focused on the antimelanogenic effects of benzylidene derivatives found that specific analogs inhibited intracellular tyrosinase activity effectively. This suggests that derivatives similar to this compound could be explored for their potential in treating skin disorders related to excessive melanin production .

Case Study 2: Interaction with Biological Targets

Research has also highlighted how boron compounds can form coordination bonds with biomolecules. This property allows them to interact selectively with proteins and nucleic acids, potentially leading to novel therapeutic strategies against various diseases, including cancer .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of selected boronate compounds compared to this compound:

| Compound Name | Antioxidant Activity | Tyrosinase Inhibition | Cytotoxicity |

|---|---|---|---|

| Compound A | Moderate | Yes | Low |

| Compound B | High | Yes | Moderate |

| This compound | Potential | Pending Studies | Low |

Eigenschaften

IUPAC Name |

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-methylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO2/c1-10-6-11(7-15)4-5-12(10)14-16-8-13(2,3)9-17-14/h4-6H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFCVEBPGJRPOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.